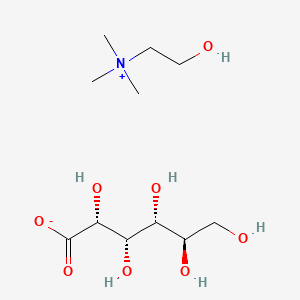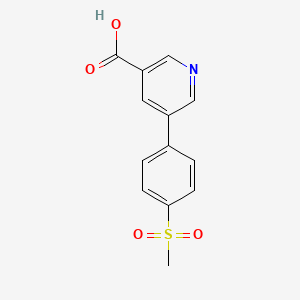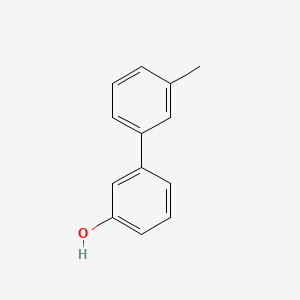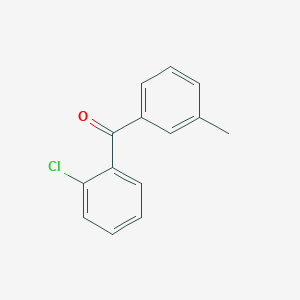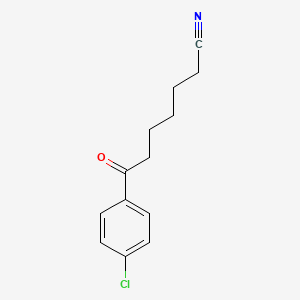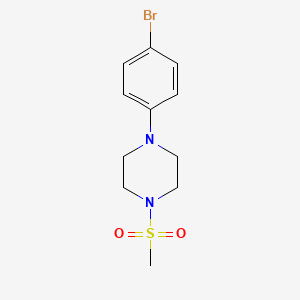
1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine
Overview
Description
“1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine” is a chemical compound with various applications in organic synthesis . It is related to a wide range of products offered by Sigma-Aldrich .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a method that can be used in the synthesis of compounds like “1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine”. This method involves a radical approach and is paired with a Matteson–CH2–homologation .Chemical Reactions Analysis
The protodeboronation of pinacol boronic esters is a key reaction in the synthesis of “1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine”. This reaction is considerably accelerated at physiological pH .Scientific Research Applications
Catalytic Protodeboronation of Pinacol Boronic Esters
- Scientific Field: Organic Chemistry
- Application Summary: This research focuses on the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . The process involves a radical approach and is paired with a Matteson–CH 2 –homologation .
- Results or Outcomes: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Synthesis of Biaryl Methyl Sulfones
- Scientific Field: Organic Synthesis
- Application Summary: 4-Bromophenyl methyl sulfone may be used to synthesize biaryl methyl sulfones .
- Results or Outcomes: The outcome of this application is the successful synthesis of biaryl methyl sulfones .
Schiff Bases in Biological Applications
- Scientific Field: Biochemistry
- Application Summary: Schiff bases, which can be formed by the condensation of ketones or aldehydes with a primary amine, have a wide range of applications in pharmaceutical and chemical industries . They are used as intermediates for the synthesis of amino acids or as ligands for the preparation of metal complexes .
- Methods of Application: Schiff bases are synthesized from various aldehydes and amines under stirring conditions, catalyst-free, reflux conditions, microwave irradiation, and ultrasonic conditions .
- Results or Outcomes: Schiff bases exhibit a series of biological activities which include antimicrobial, anti-inflammatory, antiviral, and antioxidant activities . They also play an important role as ligands in coordination chemistry .
Beckmann Rearrangement
- Scientific Field: Organic Chemistry
- Application Summary: The Beckmann rearrangement is a well-known reaction in organic chemistry, involving the rearrangement of an oxime to an amide .
- Methods of Application: The reaction is envisioned to proceed by protonation of the oxime hydroxyl, followed by migration of the alkyl substituent “trans” to nitrogen . The N-O bond is simultaneously cleaved with the expulsion of water .
- Results or Outcomes: The outcome of this application is the successful rearrangement of an oxime to an amide .
Synthesis of Biaryl Methyl Sulfones
- Scientific Field: Organic Synthesis
- Application Summary: 4-Bromophenyl methyl sulfone may be used to synthesize biaryl methyl sulfones .
- Results or Outcomes: The outcome of this application is the successful synthesis of biaryl methyl sulfones .
N-Aryl Sulfonamide Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: 4-Bromophenyl methyl sulfone (1-bromo-4-(methylsulfonyl)benzene) can undergo coupling reaction with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N-aryl sulfonamide .
- Results or Outcomes: The outcome of this application is the successful synthesis of N-aryl sulfonamides .
Safety And Hazards
properties
IUPAC Name |
1-(4-bromophenyl)-4-methylsulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-17(15,16)14-8-6-13(7-9-14)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUQGGGGXSYBPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620092 | |
| Record name | 1-(4-Bromophenyl)-4-(methanesulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine | |
CAS RN |
357647-98-4 | |
| Record name | 1-(4-Bromophenyl)-4-(methanesulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

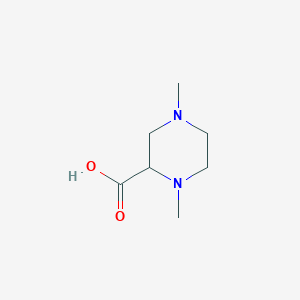
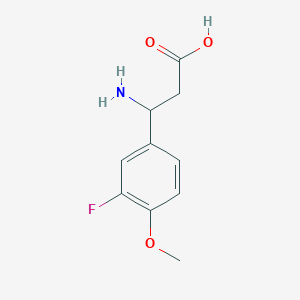
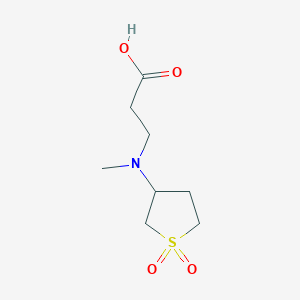
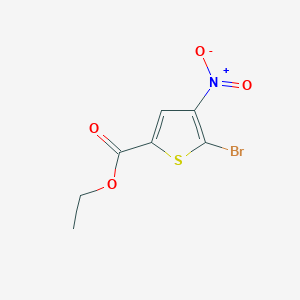
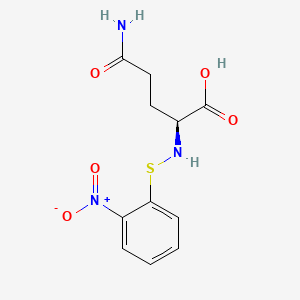
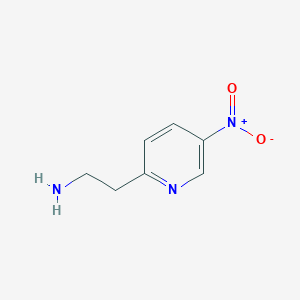
![[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid](/img/structure/B1612154.png)
![Ethyl 7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B1612156.png)
![3H-Imidazo[4,5-b]pyridin-6-ol](/img/structure/B1612157.png)
